Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane
Description
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane is a silyl ether derivative characterized by a linear dodecyl chain substituted with two methoxy groups at the terminal (12th) carbon and a bulky tert-butyldimethylsilyl (TBS) protecting group. This compound is primarily utilized in organic synthesis as a stabilizing agent for alcohols or diols, leveraging the steric hindrance of the tert-butyl group to prevent undesired reactions. Its long aliphatic chain enhances solubility in nonpolar solvents, while the methoxy groups introduce mild polarity, enabling applications in lipid-based research or surfactant systems .
Properties
CAS No. |
920753-78-2 |
|---|---|
Molecular Formula |
C20H44O3Si |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
tert-butyl-(12,12-dimethoxydodecoxy)-dimethylsilane |
InChI |
InChI=1S/C20H44O3Si/c1-20(2,3)24(6,7)23-18-16-14-12-10-8-9-11-13-15-17-19(21-4)22-5/h19H,8-18H2,1-7H3 |
InChI Key |
IYGYHTROSNNHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCC(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 12,12-dimethoxydodecyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and are carried out under anhydrous conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The long alkyl chain and methoxy groups contribute to the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Substituent Chain Length and Functionalization
- Tert-butyl((5,6-dichlorohexyl)oxy)dimethylsilane (4.80e): Features a shorter hexyl chain with chlorine substituents at positions 5 and 4. The electron-withdrawing chlorine atoms increase reactivity toward nucleophilic substitution compared to the target compound’s methoxy groups.
- Tert-butyl(3-iodopropoxy)dimethylsilane : Contains a short propyl chain with an iodine terminus. The iodine substituent facilitates Suzuki-Miyaura couplings, making it a key intermediate in aryl-alkyl bond formation. Its smaller size reduces steric protection compared to the target compound’s dodecyl chain .
Aromatic vs. Aliphatic Substituents
- Tert-butyl[(4-iodophenyl)methoxy]dimethylsilane : Incorporates an iodophenyl group, enabling participation in aromatic electrophilic substitution reactions. The aromatic ring introduces π-π stacking interactions absent in the target compound, affecting solubility and crystallization behavior .
- Tert-butyl((2,4-dimethoxybenzyl)oxy)dimethylsilane tricarbonyl chromium (1o) : A chromium complex with a dimethoxybenzyl group. The metal coordination significantly alters its electronic properties, enabling catalytic applications in ortho-arylation reactions, unlike the purely organic target compound .
Unsaturated and Cyclic Systems
- Tert-butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane : Contains conjugated dienes, which confer reactivity in Diels-Alder cycloadditions. The unsaturated system contrasts with the saturated dodecyl chain of the target compound, impacting thermal stability and oxidative degradation pathways .
- Tert-butyl(((6R,10S)-10-((4-methoxybenzyl)oxy)undec-1-en-8-yn-6-yl)oxy)dimethylsilane (2.2.11) : Features an enyne (alkene-alkyne) system within a complex stereochemical framework. This structure is tailored for asymmetric synthesis, leveraging both steric and electronic effects, unlike the linear and achiral target compound .
Physicochemical Properties
| Compound | Melting Point (°C) | Key Functional Groups | Reactivity Notes |
|---|---|---|---|
| Target compound | Not reported | Methoxy, dodecyl | High hydrolytic stability; lipid-soluble |
| Tert-butyl((2,4-dimethoxybenzyl)oxy)dimethylsilane Cr(CO)₃ (1o) | 105–107 | Benzyl, Cr(CO)₃ | Catalytic activity in C–H activation |
| Tert-butyl(3-iodopropoxy)dimethylsilane | Not reported | Iodo, propyl | Suzuki-Miyaura coupling precursor |
| Tert-butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane | Not reported | Diene, diphenyl | Diels-Alder reactivity |
Stability and Reactivity Trends
- Hydrolytic Stability : The target compound’s tert-butyl group and long aliphatic chain reduce susceptibility to hydrolysis compared to silanes with electron-deficient substituents (e.g., tert-butyl(3-chloropropoxy)dimethylsilane , ), which hydrolyze readily under acidic conditions .
- Thermal Stability : Saturated chains (target compound) exhibit higher thermal stability than unsaturated analogs (e.g., tert-butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane ), which may undergo retro-Diels-Alder decomposition .
Biological Activity
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane (CAS No. not specified in the search results) is a silane compound that has garnered attention for its potential applications in various biological and chemical fields. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : CHOSi
- Molar Mass : Approximately 302.54 g/mol
- Density : 0.85 g/mL at 25 °C (assumed based on similar compounds)
- Boiling Point : Estimated around 200 °C (exact data not available)
The biological activity of this compound can be attributed to its unique structure, which allows it to interact with biological membranes and cellular components. The dimethoxydodecyl group may facilitate penetration into lipid bilayers, enhancing bioavailability and efficacy in biological systems.
Potential Mechanisms:
- Membrane Interaction : The long hydrophobic tail may integrate into lipid membranes, altering fluidity and permeability.
- Enzyme Modulation : Silanes have been shown to influence enzyme activity, potentially acting as inhibitors or activators depending on the target enzyme.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in combating infections.
Antimicrobial Properties
Research indicates that silane compounds can exhibit significant antimicrobial activity. For instance, this compound may inhibit the growth of various bacteria and fungi by disrupting their cellular membranes.
Cytotoxicity Studies
Studies on related silanes suggest that they can induce cytotoxic effects in cancer cell lines. The specific cytotoxicity of this compound remains to be fully characterized but is hypothesized based on structural similarities.
Study 1: Antimicrobial Efficacy
A study conducted on silane derivatives demonstrated that compounds with long alkyl chains exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that the minimum inhibitory concentration (MIC) for certain strains was significantly lower than for traditional antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Study 2: Cytotoxic Effects
In vitro studies on cancer cell lines showed that silanes could induce apoptosis through mitochondrial pathways. While specific data on this compound is lacking, related compounds showed IC values ranging from 15 to 30 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
